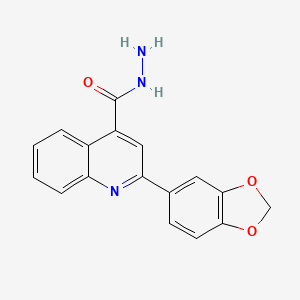

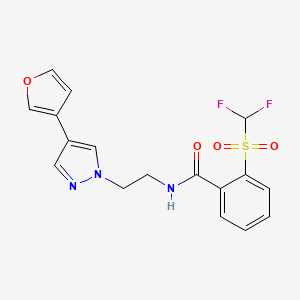

2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antifungal Applications

2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide: has been synthesized and characterized for its potential as a new antifungal agent . The compound’s efficacy against various fungal strains makes it a promising candidate for treating life-threatening fungal infections, particularly in immunocompromised patients such as those with cancer, AIDS, or autoimmune diseases.

Synthesis and Characterization

The compound has been synthesized using various spectroscopic tools. Its molecular structure was determined through single crystal X-ray analysis, which confirmed the (E)-configuration of the imine moiety . This detailed structural information is crucial for understanding the compound’s interactions at the molecular level.

Density Functional Theory (DFT) Calculations

DFT calculations have been employed to explore the electronic characteristics of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide . These computations are essential for predicting the reactivity and stability of the compound, which are important parameters in drug design and other chemical applications.

Molecular Docking Studies

Molecular docking studies have been executed to predict the interaction of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide with biological targets . This approach helps in identifying potential binding sites and the strength of the interaction, which is valuable for drug development processes.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides insight into the intermolecular interactions of the compound. This analysis can reveal information about the compound’s crystal packing and potential for forming solid-state networks .

Nonlinear Optical Properties

Research into the nonlinear optical properties of related compounds suggests potential applications in photonics and optoelectronics . While specific studies on 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide may not be available, its structural analogs show promise in these fields.

Spectroscopic Properties

The spectroscopic properties of the compound, including UV-Vis and IR spectra, are essential for its identification and quality control in both research and industrial settings .

Thermal Stability

Understanding the thermal stability of the compound is important for its storage and handling. Studies on related compounds can provide a baseline for predicting the behavior of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide under various temperature conditions .

Mechanism of Action

Target of Action

The primary targets of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide are currently unknown. This compound is a biochemical used for proteomics research

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of biochemicals like 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide . These factors can include temperature, pH, and the presence of other molecules or ions.

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c18-20-17(21)12-8-14(19-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)23-9-22-15/h1-8H,9,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJOXZSVDMHGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2858043.png)

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2858047.png)

![N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2858052.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2858054.png)

![methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate](/img/structure/B2858058.png)